2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (hereafter referred to as the "target compound") features a pyridazine core substituted with a 1,3-benzodioxole group at the 6-position and a sulfanyl-acetamide linkage to a 3-fluorophenyl moiety. This structure combines heterocyclic, electron-rich (benzodioxole), and fluorinated aromatic components, which are common in pharmaceuticals for enhancing metabolic stability and target binding .
The synthesis of such compounds typically involves nucleophilic substitution reactions or coupling strategies, as seen in related acetamide derivatives (e.g., Suzuki-Miyaura coupling in ) . Crystallographic refinement tools like SHELXL () are critical for confirming molecular geometries and intermolecular interactions in such complex structures .
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-13-2-1-3-14(9-13)21-18(24)10-27-19-7-5-15(22-23-19)12-4-6-16-17(8-12)26-11-25-16/h1-9H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVZGURUKVWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and pyridazine intermediates. These intermediates are then coupled using a thiol-based reaction to form the desired sulfanyl linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation or nitration can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Physicochemical Properties
The target compound’s structural uniqueness lies in its pyridazine-benzodioxole core, sulfanyl bridge, and fluorophenyl group. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core Variations :
- Pyridazine (target compound) vs. pyridine () vs. benzothiazole () vs. triazolo-pyridazine (). Pyridazine and triazolo-pyridazine offer nitrogen-rich environments for hydrogen bonding, while benzothiazole provides a hydrophobic aromatic surface .
- The triazolo-pyridazine in introduces a fused ring system, likely improving metabolic stability but increasing molecular weight (~450.4 g/mol) .
Substituent Effects: Fluorination: The 3-fluorophenyl group (target compound) vs. 3,4-difluorophenyl () alters electronic properties and steric hindrance. Higher fluorination in increases molar mass (493.41 g/mol) and may enhance blood-brain barrier penetration .
Sulfanyl-Acetamide Linkage :
- Common to all compounds, this group facilitates flexible connectivity between aromatic systems and may act as a hydrogen-bond acceptor.
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS Number: 872695-71-1) is a novel chemical entity that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.38 g/mol. The structure features a pyridazine ring, a benzodioxole moiety, and a fluorophenyl acetamide group, which contribute to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines. For instance, in studies involving human lung cancer cells (NCI-H460) and colorectal cancer cells (HCT-116), the compound significantly inhibited cell proliferation and induced apoptotic markers such as increased caspase activity and changes in the Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a series of tests against bacterial strains, it exhibited broad-spectrum activity with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL for certain pathogens. This suggests potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
In preclinical models, the compound demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This was particularly evident in models of acute inflammation where it reduced edema and pain responses significantly compared to control groups .
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
- Antioxidant Activity : The presence of the benzodioxole moiety may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound in a xenograft model using nude mice implanted with HCT-116 cells. Mice treated with the compound showed a significant reduction in tumor volume compared to untreated controls, alongside minimal side effects such as weight loss or toxicity .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against resistant strains, suggesting its potential utility in clinical settings where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide, and how can purity be optimized?
- Methodological Answer : The compound's core structure involves a pyridazine ring substituted with a benzodioxole group and a sulfanyl-acetamide linkage. A plausible synthetic route involves:
Step 1 : Coupling 6-(2H-1,3-benzodioxol-5-yl)pyridazine-3-thiol with a halogenated acetamide intermediate (e.g., bromoacetamide derivatives) under basic conditions (e.g., K₂CO₃/DMF) to form the thioether bond .
Step 2 : Purification via column chromatography followed by recrystallization to achieve ≥95% purity, as validated by HPLC (high-performance liquid chromatography) .
- Purity Optimization : Use orthogonal analytical methods (e.g., NMR, LC-MS) to confirm structural integrity and eliminate byproducts. For example, highlights HPLC as a key purity assessment tool.
Q. How can the molecular structure and stability of this compound be characterized?
- Methodological Answer :
- Structural Confirmation : Employ H/C NMR to verify substituent positions (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, fluorophenyl protons at δ 7.2–7.5 ppm) .
- Stability Studies : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via UV-Vis spectroscopy or mass spectrometry for decomposition products .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data across in vitro studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent concentrations).
Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (e.g., DMSO concentration ≤0.1%) .
Mechanistic Profiling : Use kinase inhibition assays or protein-binding studies (e.g., SPR: surface plasmon resonance) to identify off-target interactions that may explain variability .
- Example : emphasizes the need for robust synthetic routes to ensure batch-to-batch consistency, which is critical for reproducible bioactivity.
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME or Molecular Operating Environment (MOE) to predict logP (lipophilicity), solubility, and cytochrome P450 interactions. For instance, the fluorophenyl group may enhance metabolic stability by reducing oxidative metabolism .
- Docking Studies : Model interactions with target proteins (e.g., enzymes or receptors) to prioritize derivatives with improved binding affinity. demonstrates PubChem-derived structural data for similar acetamide derivatives.
Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in this compound’s analogs?
- Methodological Answer :
- SAR Framework :
- Variation 1 : Modify the benzodioxole moiety (e.g., replace with substituted phenyl groups) to assess impact on target binding .
- Variation 2 : Alter the sulfanyl linker length (e.g., ethoxy vs. propoxy) to study steric effects .
- High-Throughput Screening (HTS) : Use 96-well plate assays to test analogs for potency (IC₅₀) and selectivity. highlights Design of Experiments (DoE) for optimizing reaction conditions, a principle applicable to SAR studies.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability data?
- Methodological Answer :
Controlled Replication : Repeat experiments under documented conditions (e.g., solvent, temperature) from conflicting studies.
Advanced Analytics : Use differential scanning calorimetry (DSC) to identify polymorphic forms that may alter solubility .
- Case Study : notes purity as a critical variable; impurities (e.g., residual solvents) can artificially inflate solubility measurements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
